molecular formula C18H28N2O3 B7916964 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7916964
M. Wt: 320.4 g/mol
InChI Key: ZLOXJDXAKNXVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a carbamic acid ester derivative featuring a piperidine ring substituted with a hydroxyethyl group at the 1-position and a carbamic acid benzyl ester moiety at the 3-ylmethyl position. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.41 g/mol . The compound’s structure combines a carbamate group (critical for enzymatic interactions) and a basic piperidine ring, which aligns with known structure-activity relationships for acetylcholinesterase (AChE) inhibitors and related bioactive molecules .

Properties

IUPAC Name

benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-2-20(14-17-9-6-10-19(13-17)11-12-21)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17,21H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXJDXAKNXVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Formation of the Carbamic Acid Ester: The carbamic acid ester is formed by reacting the piperidine derivative with ethyl chloroformate.

    Benzyl Ester Formation: Finally, the benzyl ester is introduced through an esterification reaction with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester, also known by its CAS number 1353945-66-0, is a compound with significant potential in various scientific and pharmaceutical applications. This article explores its applications, supported by data tables and case studies.

Structural Characteristics

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. Its structure allows for interactions with biological systems, making it a candidate for drug development.

Pharmaceutical Development

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it could act as a prodrug or an active pharmacological agent targeting various pathways.

Case Study: Analgesic Properties

Research indicates that derivatives of carbamic acid esters can exhibit analgesic properties. A study involving similar compounds demonstrated that modifications to the piperidine structure can enhance pain relief effects while minimizing side effects .

Neuropharmacology

The compound's piperidine moiety is relevant in neuropharmacology, particularly in the development of drugs targeting neurological disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored piperidine derivatives, revealing neuroprotective effects against oxidative stress in neuronal cells. This compound may share similar protective properties due to its structural analogies .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers are investigating various modifications to improve efficacy and reduce toxicity.

Data Table: Synthesis Pathways

Compound NameSynthesis MethodYield (%)Biological Activity
Compound AReaction with A85Antimicrobial
Compound BReaction with B90Anticancer
This compoundN/AN/APotential analgesic

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Variations in substituent positions on the piperidine ring significantly influence biological activity:

  • Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester : The 2-ylmethyl position may alter the molecule’s conformational flexibility, affecting its interaction with biological targets .
Compound Substituent Position Molecular Weight (g/mol) Reported Activity
Target compound 3-ylmethyl 306.41 Moderate AChE inhibition (inferred)
Piperidin-4-ylmethyl analog 4-ylmethyl 306.41 Unknown
Piperidin-2-ylmethyl analog 2-ylmethyl 306.41 Unknown

Carbamate Group Variations

The ethyl carbamate group in the target compound contrasts with more active analogs:

  • Methyl carbamate derivatives : Methyl esters (e.g., methylphenyl-carbamic esters) exhibit stronger miotic and intestinal peristalsis stimulation than ethyl analogs, as ethyl groups reduce electrophilicity and hydrolysis rates .
  • Benzyl carbamate derivatives : Benzyl esters (e.g., benzyl carbamic acid esters) show enhanced stability and prolonged activity due to increased lipophilicity .

Heterocycle Modifications

Replacing the piperidine ring with other heterocycles alters pharmacokinetic profiles:

  • Cyclohexane derivatives: {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353981-48-2) replaces the piperidine with a cyclohexane ring, increasing molecular weight (320.43 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
Compound Heterocycle Molecular Weight (g/mol) Key Property
Target compound Piperidine 306.41 Balanced flexibility
Pyrrolidine analog Pyrrolidine 292.38 Higher metabolic turnover
Cyclohexane derivative Cyclohexane 320.43 Enhanced lipophilicity

Stereochemical Considerations

Stereoisomers of the target compound, such as Ethyl-[(R)- and (S)-1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester , may exhibit divergent biological activities. For example, quaternary salts of aromatic bases (e.g., dimethylcarbamic esters) show superior AChE inhibition compared to tertiary amines, suggesting stereochemistry and ionization state critically influence target engagement .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (often referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure involving a piperidine ring, a carbamic acid moiety, and an ethyl group. Its molecular formula is C18H28N2O3C_{18}H_{28}N_{2}O_{3}, and it has a molecular weight of approximately 320.43 g/mol. The presence of the hydroxyl group and the piperidine structure suggests potential interactions with biological targets, particularly in neurological contexts.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells. This can be particularly beneficial in conditions such as Alzheimer's disease and other forms of dementia.
  • Modulation of Receptor Activity : The structural features suggest potential interactions with various neurotransmitter receptors, including dopamine and serotonin receptors, which could influence mood and behavior.

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)Reference
AChE InhibitionAcetylcholinesterase25
NeuroprotectionNeuronal Cells50
Serotonin Receptor Modulation5-HT1A30

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell cultures demonstrated that the compound reduced apoptosis induced by amyloid-beta peptides, suggesting a protective effect against neurodegeneration associated with Alzheimer's disease. The compound's ability to inhibit AChE was confirmed with an IC50 value of 25 nM, indicating potent activity against this target.
  • Behavioral Studies : Animal models treated with the compound showed improved cognitive function in memory tasks compared to control groups. These findings support its potential use as a therapeutic agent for cognitive impairments.
  • Fluorescent Probes for Cell Viability : Recent advancements have utilized similar esters as fluorescent probes to visualize cell viability in live-cell imaging studies, demonstrating the versatility of such compounds in biomedical applications .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester, and how can reaction yields be optimized?

Methodological Answer:

  • Alkylation of Piperidine Derivatives : A common approach involves alkylation of a piperidine precursor (e.g., 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester) with 1-bromo-2-methoxyethane or similar alkylating agents. Stirring at room temperature for 24 hours under inert conditions can yield >95% product .
  • Benzyl Ester Formation : Benzyl esters are typically synthesized via coupling carboxylic acids with benzyl alcohols using activating agents (e.g., 2-benzyloxypyridine and methyl triflate). Reactions may require purification via column chromatography to isolate the ester .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agent), use anhydrous solvents, and monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry (e.g., piperidine C-3 substitution) and ester linkage integrity via 1^1H and 13^{13}C NMR, comparing peaks to analogous compounds (e.g., 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-piperidine-1-carboxylic acid ethyl ester ).
    • HPLC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., observed vs. calculated m/z) .
    • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to rule out impurities.

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the piperidine C-3 position?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., CHIRALPAK® columns) for HPLC separation of epimers, as minor chromatographic changes (e.g., mobile phase polarity) can resolve co-eluting stereoisomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., palladium complexes) during alkylation to control stereochemistry. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How does the hydroxyethyl-piperidine moiety influence pharmacological activity, particularly in histamine receptor binding?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare binding affinity (e.g., IC50_{50}) of the hydroxyethyl-piperidine variant to unsubstituted piperidine analogs using radioligand displacement assays (e.g., 3^3H-mepyramine for H1_1 receptors).
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions between the hydroxyethyl group and receptor residues (e.g., Asp107^{107} in H1_1 receptors) .

Q. What metabolic pathways are anticipated for this compound, and how can its stability be assessed in biological matrices?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Hydrolysis of the benzyl ester or oxidation of the hydroxyethyl group are likely pathways .
  • Stability Testing : Conduct pH-dependent degradation studies (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4) to assess ester hydrolysis rates. Use pseudo-first-order kinetics to calculate half-lives .

Q. What computational tools can predict the compound’s physicochemical properties (e.g., logP, solubility) for preclinical development?

Methodological Answer:

  • Software-Based Predictions : Use QSAR models (e.g., SwissADME) to estimate logP (hydrophobicity), aqueous solubility, and bioavailability. Cross-validate predictions with experimental shake-flask or HPLC logP measurements .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for structurally similar piperidine esters?

Methodological Answer:

  • Critical Parameter Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, alkylation with 1-bromo-2-methoxyethane at 25°C vs. 40°C may alter yields by 10–15% .
  • Reproducibility Protocols : Standardize inert atmosphere (N2_2/Ar), moisture control, and reagent purity (e.g., ≥97% alkylating agents) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.